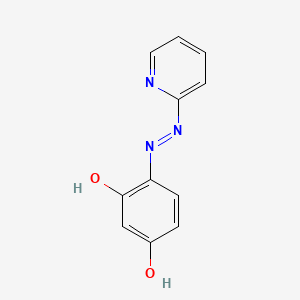

4-(2-Pyridylazo)resorcinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYNDHYSJRRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52722-53-9 (di-hydrochloride salt) | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061560 | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Alfa Aesar MSDS] | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1141-59-9, 16593-81-0 | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-pyridylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-PYRIDINYLAZO)-1,3-BENZENDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N68T40H95T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Pyridylazo)resorcinol (CAS Number 1141-59-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridylazo)resorcinol (B72590) (PAR), with CAS number 1141-59-9, is a highly versatile and widely utilized metallochromic indicator and chelating agent. Its pronounced color change upon complexation with a vast array of metal ions makes it an invaluable tool in analytical chemistry, particularly for spectrophotometric determinations. This technical guide provides a comprehensive overview of the core properties, applications, and experimental methodologies related to PAR. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who employ or intend to employ this compound in their work. The guide includes detailed tables of quantitative data for various metal-PAR complexes, step-by-step experimental protocols for spectrophotometric analysis, and visual diagrams to illustrate key chemical processes and workflows.

Core Properties of this compound

This compound is an orange, crystalline powder with the chemical formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol .[1] It is sparingly soluble in water but soluble in ethanol (B145695).[2] The structure of PAR, featuring a pyridine (B92270) ring, an azo group, and a resorcinol (B1680541) moiety, enables it to act as a tridentate ligand, forming stable complexes with numerous metal ions.

| Property | Value |

| CAS Number | 1141-59-9 |

| Molecular Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.21 g/mol [1] |

| Appearance | Orange powder[2] |

| Melting Point | 192-202 °C (decomposes)[3] |

| Solubility | Sparingly soluble in water, soluble in ethanol[2] |

| Synonyms | PAR, 2-(4-Resorcinolazo)pyridine |

Spectrophotometric Applications in Metal Ion Determination

The primary application of PAR is in the quantitative determination of metal ions. The formation of a metal-PAR complex results in a significant shift in the maximum absorbance wavelength (λmax) and an increase in the molar absorptivity, allowing for sensitive and selective spectrophotometric measurements. The selectivity of the assay can often be enhanced by controlling the pH of the solution and through the use of masking agents to eliminate interferences from other ions.

Below is a summary of the spectrophotometric characteristics of various metal-PAR complexes.

| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Stoichiometry (Metal:PAR) |

| Co(II) | ~5.5-5.8 | 525 | 4.26 x 10⁴ | 1:2 |

| Cu(II) | ~9.2 | 495-500 | 7.12 x 10⁴ - 7.62 x 10⁴ | 1:2 |

| Ni(II) | ~9.0 | ~530 | - | 1:2 |

| Pb(II) | ~10 | 520 | - | - |

| U(VI) | 8.0 | 530 | 3.87 x 10⁴ | 1:1 |

| Zn(II) | 9.2-10.6 | 493-500 | 6.6 x 10⁴ - 9.2 x 10⁴ | 1:2 |

Note: The exact values for λmax and molar absorptivity can vary slightly depending on the specific experimental conditions, such as the solvent system and the presence of surfactants.

Experimental Protocols

General Protocol for Spectrophotometric Metal Ion Determination

This protocol provides a general framework for the determination of a metal ion using PAR. Specific parameters such as pH, λmax, and the use of masking agents should be adjusted according to the target analyte as detailed in the table above and relevant literature.

Materials:

-

Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Standard solution of the target metal ion

-

This compound (PAR) solution (e.g., 0.1% w/v in ethanol or water)

-

Buffer solution appropriate for the target metal ion

-

Masking agents (if necessary)

-

Deionized water

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion by diluting a stock solution to known concentrations.

-

Sample Preparation: Prepare the sample solution, ensuring it is free from particulate matter. If necessary, perform a digestion or extraction to bring the analyte into solution.

-

pH Adjustment: In separate volumetric flasks, pipette aliquots of the standard solutions, a blank (deionized water), and the sample solution. Add the appropriate buffer solution to each flask to adjust the pH to the optimal range for complex formation.

-

Addition of PAR: Add a specific volume of the PAR solution to each flask and mix thoroughly.

-

Color Development: Allow the solutions to stand for a sufficient amount of time for the color of the metal-PAR complex to develop fully.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the metal-PAR complex against the reagent blank.

-

Data Analysis: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.

Detailed Protocol for the Determination of Zinc(II)

This protocol is adapted from established methods for the sensitive determination of zinc.[4]

Materials:

-

Spectrophotometer

-

pH meter

-

Zinc standard solution (1000 ppm)

-

This compound (PAR) solution (0.01% w/v in deionized water)

-

Ammonia-ammonium chloride buffer (pH 9.5)

-

Sodium pyrophosphate solution (for masking interfering ions)

Procedure:

-

Calibration Curve Preparation:

-

Pipette 0, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of a 10 ppm zinc standard solution into a series of 50 mL volumetric flasks. This will create standards with concentrations of 0, 0.2, 0.4, 0.6, 0.8, and 1.0 ppm.

-

To each flask, add 5 mL of the ammonia-ammonium chloride buffer (pH 9.5).

-

Add 2 mL of the 0.01% PAR solution to each flask.

-

Dilute to the mark with deionized water and mix well.

-

Allow the solutions to stand for 10 minutes.

-

Measure the absorbance of each standard at 493 nm against the blank (0 ppm zinc standard).

-

Plot absorbance versus zinc concentration to create the calibration curve.

-

-

Sample Analysis:

-

Pipette a suitable aliquot of the sample solution into a 50 mL volumetric flask.

-

If interfering ions such as indium or manganese are present, add a masking agent like sodium pyrophosphate.

-

Follow steps 1b through 1e from the calibration curve preparation.

-

Determine the zinc concentration in the sample from the calibration curve.

-

Chemical Principles and Visualizations

Synthesis of this compound

The synthesis of PAR typically involves a two-step process: the diazotization of 2-aminopyridine (B139424) followed by an azo coupling reaction with resorcinol.

In the first step, 2-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. This highly reactive intermediate is then immediately reacted with resorcinol in a basic solution. The electrophilic diazonium ion attacks the electron-rich resorcinol ring, typically at the position para to one of the hydroxyl groups, to form the azo linkage, resulting in the formation of this compound.

Chelation Reaction with Metal Ions

PAR acts as a tridentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring, one of the nitrogen atoms of the azo group, and the oxygen atom of the ortho-hydroxyl group of the resorcinol ring. This chelation results in the formation of a stable, colored complex. For many divalent metal ions (M²⁺), a 1:2 metal-to-ligand stoichiometry is observed.

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[5][6] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a robust and versatile reagent for the spectrophotometric determination of a wide range of metal ions. Its high sensitivity, coupled with the ability to tune selectivity through pH control and the use of masking agents, ensures its continued relevance in analytical chemistry. This guide provides essential technical information to facilitate its effective and safe use in research and development settings. The provided data tables, experimental protocols, and visualizations are intended to serve as a valuable resource for scientists and professionals, enabling them to confidently apply PAR in their analytical workflows.

References

- 1. Characterization of complexes involved in the spectrophotometric determination of cobalt with this compound (1975) | M. Široki | 38 Citations [scispace.com]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. 4-(2-ピリジルアゾ)レゾルシノール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Spectrophotometric determination of Zn with 4-(2-pyridylazo) resorcinol (Journal Article) | OSTI.GOV [osti.gov]

- 5. A direct spectrophotometric method for the simultaneous determination of zinc and cobalt in metalloproteins using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Determination of Cobalt (II) with 2, 6-Dithiolphenol and Its Derivatives in the Presence of Hydrophobic Amines [article.sapub.org]

4-(2-Pyridylazo)resorcinol (PAR): A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridylazo)resorcinol (B72590), commonly abbreviated as PAR, is a highly sensitive and versatile organic chelating agent and chromogenic indicator. Its ability to form stable, intensely colored complexes with a wide array of metal ions has established it as a cornerstone reagent in analytical chemistry.[1][2] This guide provides a detailed overview of the synthesis, chemical properties, and primary applications of PAR, with a focus on spectrophotometric analysis and complexometric titrations. Experimental protocols and quantitative data are presented to serve as a practical resource for laboratory professionals.

Chemical and Physical Properties

PAR is an orange, water-soluble powder that belongs to the family of azo-dyes.[3] It is known for its utility in the analysis of d-electron metal ions. The structure of PAR features a pyridine (B92270) ring, an azo group, and a resorcinol (B1680541) moiety, which collectively enable it to act as a terdentate ligand, coordinating with metal ions through the pyridine nitrogen, an azo nitrogen, and a phenolic oxygen.[1][4]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₉N₃O₂ | [3] |

| Molecular Weight | 215.21 g/mol | [3] |

| CAS Number | 1141-59-9 | |

| Appearance | Orange powder | [3] |

| Melting Point | 192-202 °C (decomposes) | |

| Solubility | Partially soluble in water, slightly soluble in ethanol, insoluble in ether.[3] The monosodium salt is water-soluble.[5] | [3][5] |

| pH Indicator Properties | Red at pH ≤ 5.5, orange at pH 6-12.5, and red at pH ≥ 13. | [6] |

Synthesis of this compound

The synthesis of PAR is a well-established two-step process that involves the diazotization of 2-aminopyridine (B139424) followed by an azo coupling reaction with resorcinol.[1]

Experimental Protocol: Synthesis of PAR

Step 1: Diazotization of 2-Aminopyridine

-

Dissolve 2-aminopyridine in an acidic solution, typically hydrochloric acid.[1]

-

Cool the solution to 0-5°C in an ice bath. This low temperature is crucial to ensure the stability of the resulting diazonium salt.[1]

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) to the 2-aminopyridine solution. The acid reacts with sodium nitrite to generate nitrous acid in situ, which then reacts with the protonated amine to form the pyridyl-2-diazonium salt.[1]

Step 2: Azo Coupling with Resorcinol

-

Prepare a solution of resorcinol.

-

Slowly add the cold diazonium salt solution from Step 1 to the resorcinol solution. The unstable diazonium salt will react with the resorcinol via an azo coupling reaction to form this compound.[1]

Purification:

The synthesized PAR can be purified as its sodium salt by recrystallization from a 1:1 ethanol/water mixture. The purity can be verified using thin-layer chromatography (TLC) on a silica (B1680970) gel plate with a mobile phase of n-butanol:ethanol:2M NH₃ (6:2:2).[3]

Applications in Analytical Chemistry

PAR is a widely used reagent for the spectrophotometric determination and complexometric titration of over 50 elements. It forms intensely colored chelates with a variety of metal ions, including zinc, copper, lead, cadmium, nickel, cobalt, and mercury.[1][3]

Spectrophotometric Determination of Metal Ions

The formation of a metal-PAR complex results in a significant shift in the absorption spectrum, allowing for the quantitative determination of metal ion concentrations.[1]

Table 2: Molar Absorptivity of Selected Metal-PAR Complexes

| Metal Ion | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | pH | Reference(s) |

| Zn²⁺ | 492 | 71,500 | 7.4 | [2] |

| Zn²⁺ | 494 | 83,000 | 9.2-10.6 | |

| Cu²⁺ | 495-500 | 76,200 | 10 | |

| Pb²⁺ | - | - | - | - |

| Cd²⁺ | - | - | - | - |

| Ni²⁺ | - | - | - | - |

| Co²⁺ | - | - | - | - |

| Hg²⁺ | - | - | - | - |

Table 3: Stability Constants of Selected Metal-PAR Complexes

| Metal Ion | Complex | Dissociation Constant (Kd) | Conditions | Reference(s) |

| Zn²⁺ | Zn(PAR)₂ | 7.08 x 10⁻¹³ M² | pH 7.4 | [2] |

| Cu²⁺ | Cu(PAR)₂ | - | pH 10 | |

| Pb²⁺ | - | - | - | - |

| Cd²⁺ | - | - | - | - |

| Ni²⁺ | - | - | - | - |

| Co²⁺ | - | - | - | - |

| Mn²⁺ | - | - | - | - |

Experimental Protocol: Spectrophotometric Determination of Zinc(II)

This protocol is adapted for the determination of zinc in the range of 0.5-10 ppm.

-

Reagent Preparation:

-

Prepare a 0.025% (w/v) PAR solution.

-

Prepare a boric buffer solution with a pH of 9.11.

-

-

Sample Preparation:

-

Place an appropriate aliquot of the zinc-containing sample into a 10 ml calibration flask.

-

Add 2 ml of the boric buffer solution.

-

Add 2 ml of the PAR solution.

-

Dilute the mixture to the 10 ml mark with deionized water.

-

-

Measurement:

-

Use a spectrophotometer with a 1.0 cm quartz cuvette.

-

Measure the absorbance at 494 nm against a reagent blank (a solution containing all components except the zinc sample).

-

-

Quantification:

-

Create a calibration curve by measuring the absorbance of standard zinc solutions of known concentrations.

-

Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve.

-

Complexometric Titration

PAR serves as an excellent indicator in complexometric titrations, typically with EDTA as the titrant. The endpoint is marked by a distinct color change when the metal-PAR complex is fully converted to the more stable metal-EDTA complex.[7][8]

Experimental Protocol: Direct Titration of Lead(II) with EDTA using a PAR-like Indicator System

While a specific protocol for PAR in lead titration was not detailed in the provided search results, a general procedure for a similar complexometric titration using an azo-dye indicator (Eriochrome Black T) is outlined below. The principles are transferable to PAR.

-

Reagent Preparation:

-

Sample Preparation:

-

Pipette a known volume (e.g., 10-30 ml) of a 0.01 M lead solution into a 250 ml flask.

-

Add a small amount of a weak chelating agent like tartaric acid to prevent precipitation of lead hydroxide.[9]

-

Add 5 ml of the pH 10 buffer and dilute to approximately 50-100 ml with deionized water.[9]

-

Add a small amount of the indicator powder.[9] The solution should turn a violet or wine-red color due to the formation of the lead-indicator complex.[9][10]

-

-

Titration:

Visualizations

Caption: Workflow for the spectrophotometric determination of zinc using PAR.

Conclusion

This compound is a robust and indispensable tool in the field of analytical chemistry. Its well-characterized synthesis, distinct colorimetric properties upon metal chelation, and applicability in both spectrophotometry and titrimetry make it a valuable reagent for researchers and drug development professionals. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the successful application of PAR in the laboratory.

References

- 1. This compound | PAR Reagent | RUO [benchchem.com]

- 2. Molar absorption coefficients and stability constants of metal complexes of this compound (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1141-59-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 8. Complexometric Titration: Principles & Procedure Explained [vedantu.com]

- 9. afitch.sites.luc.edu [afitch.sites.luc.edu]

- 10. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]

In-Depth Technical Guide to 4-(2-Pyridylazo)resorcinol (PAR) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Pyridylazo)resorcinol (B72590) (PAR), a versatile chromogenic agent widely employed in scientific research. This document details its core physicochemical properties, experimental protocols for its application in spectrophotometric analysis, and logical workflows for its use in quantitative assays.

Core Physicochemical Properties

This compound, commonly known as PAR, is a highly sensitive and selective metallochromic indicator. Its utility in research is primarily centered on its ability to form colored complexes with a variety of metal ions, enabling their quantitative determination. A summary of its key properties is presented below.

| Property | Value |

| Molecular Weight | 215.21 g/mol [1][2] |

| Molecular Formula | C₁₁H₉N₃O₂[1][2] |

| CAS Number | 1141-59-9[1][2] |

| Appearance | Orange to reddish-brown powder[2] |

| Melting Point | 192-202 °C[2] |

| Solubility | Partly soluble in water, slightly soluble in ethanol, insoluble in ether and other low-polarity solvents. The monosodium salt is soluble in water. |

Spectrophotometric Analysis of Metal Ions

PAR is extensively used for the spectrophotometric determination of a wide array of metal ions, including but not limited to copper (Cu²⁺), zinc (Zn²⁺), cobalt (Co²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺). The underlying principle of this application is the formation of a stable, colored complex between PAR and the metal ion of interest in a solution. The intensity of the color, which is directly proportional to the concentration of the metal ion, is quantified by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer.

Key Experimental Parameters

The successful application of PAR in spectrophotometric assays hinges on the precise control of several experimental parameters. The optimal pH of the solution is crucial, as it influences the formation and stability of the metal-PAR complex. For instance, the determination of zinc with PAR is typically carried out at a pH between 9.2 and 10.6, where the resulting complex exhibits maximum and constant absorbance at approximately 493 nm.[2] Similarly, the analysis of copper using PAR is often performed at a pH of 10.[3][4]

The stoichiometry of the metal-PAR complex is another critical factor. In the case of zinc, the complex is formed in a 1:2 ratio of zinc to PAR.[2] For copper, both 1:1 and 1:2 complexes can be formed depending on the pH.[3][4]

Detailed Experimental Protocol: Spectrophotometric Determination of Zinc

This section provides a detailed methodology for the quantitative determination of zinc using this compound.

Preparation of Reagents

-

Zinc Standard Stock Solution (1000 ppm): Dissolve 1.000 g of high-purity zinc metal in a minimal amount of dilute nitric acid. Quantitatively transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.

-

PAR Solution (0.1% w/v): Dissolve 0.1 g of the monosodium salt of this compound in 100 mL of deionized water.[5] This solution should be prepared fresh daily.[5]

-

Buffer Solution (pH 9.7): Prepare a carbonate/bicarbonate buffer to maintain the optimal pH for the zinc-PAR complex formation.[6]

Generation of a Calibration Curve

-

Prepare a series of working standard solutions of zinc with concentrations ranging from 0.2 to 1.2 ppm by appropriate dilution of the zinc standard stock solution.[6]

-

To a set of 10 mL volumetric flasks, add 1 mL of each working standard solution.

-

To each flask, add 1 mL of the PAR solution and a sufficient volume of the buffer solution to ensure the final pH is within the optimal range.

-

Dilute each solution to the 10 mL mark with deionized water and mix thoroughly.

-

Allow the solutions to stand for a few minutes to ensure complete complex formation.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Zn-PAR complex (approximately 493 nm) using a spectrophotometer.[2] Use a reagent blank (containing all components except zinc) to zero the instrument.

-

Plot a graph of absorbance versus the concentration of the zinc standards. This will serve as the calibration curve.

Analysis of an Unknown Sample

-

Prepare the unknown sample solution. If the sample is solid, an appropriate digestion procedure may be necessary.

-

Transfer a known volume of the sample solution to a 10 mL volumetric flask.

-

Add the PAR solution and buffer as described in the calibration curve procedure.

-

Dilute to the mark with deionized water and mix well.

-

Measure the absorbance of the sample solution at the same wavelength used for the calibration curve.

-

Determine the concentration of zinc in the sample by interpolating its absorbance on the calibration curve.

Experimental Workflows and Signaling Pathways

The application of this compound in research primarily follows a structured experimental workflow for quantitative analysis. While PAR is not directly involved in signaling pathways in a biological sense, it is a crucial tool for studying the role of metal ions in such pathways by enabling the quantification of metal cofactors in metalloproteins.

Spectrophotometric Analysis Workflow

The general workflow for the spectrophotometric determination of metal ions using PAR is depicted in the following diagram.

Logical Relationship in Metalloprotein Analysis

PAR can be employed to investigate the metal content of metalloproteins, which are often key components of cellular signaling pathways. The logical flow for such an analysis is outlined below.

References

- 1. Spectrophotometric method for simultaneous measurement of zinc and copper in metalloproteins using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrophotometric determination of Zn with 4-(2-pyridylazo) resorcinol (Journal Article) | OSTI.GOV [osti.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. imedpub.com [imedpub.com]

- 6. Extraction-spectrophotometric determination of zinc(ii) with 4-(2-pyridylazo)-resorcinol and a quaternary ammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PAR Indicator: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridylazo)resorcinol (B72590), commonly known as PAR, is a highly sensitive and versatile metallochromic indicator and chromogenic agent.[1] Its ability to form stable, colored complexes with a wide array of metal ions has established it as a staple reagent in analytical chemistry, finding applications in spectrophotometric analysis and complexometric titrations.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental applications of PAR, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

PAR is an organic compound with the chemical formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol .[3] Structurally, it consists of a resorcinol (B1680541) moiety linked to a pyridine (B92270) ring through an azo group (-N=N-). This extended conjugated system is responsible for its chromophoric properties. PAR is typically available as an orange to brown-red powder and exhibits partial solubility in water and slight solubility in ethanol.[4]

The indicator properties of PAR are intrinsically linked to its acid-base characteristics. It possesses three proton dissociation constants (pKa values), which influence the color of its solutions at different pH levels and its complex-forming ability.

Table 1: Physicochemical and Spectroscopic Properties of PAR and its Metal Complexes

| Property | Value(s) | Metal Ion | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Wavelength (λmax) (nm) | Log K (Stability Constant) |

| PAR (Free Ligand) | |||||

| pKa₁ (pyridinium proton) | 3.1 | ||||

| pKa₂ (para-hydroxyl proton) | 5.5 | ||||

| pKa₃ (ortho-hydroxyl proton) | 12.3 | ||||

| Metal-PAR Complexes | |||||

| Zn²⁺ | 71,500 (at pH 7.4)[5] | 492[5] | |||

| Co²⁺ | 4.6 x 10⁴ | 510 | |||

| Ni²⁺ | 4.0 x 10⁴ | 520 | |||

| Cu²⁺ | 3.6 x 10⁴ | 515 | |||

| Mn²⁺ | |||||

| Fe³⁺ | |||||

| Pb²⁺ | |||||

| Cd²⁺ |

Note: Molar absorptivity and stability constants are highly dependent on experimental conditions such as pH, ionic strength, and solvent composition. The values presented are illustrative and may vary.

Chelation and Signaling Pathway

The primary mechanism of action for PAR as an indicator involves the formation of a chelate complex with metal ions. The PAR molecule acts as a tridentate ligand, binding to the metal ion through the nitrogen atom of the pyridine ring, one of the nitrogen atoms of the azo group, and the deprotonated oxygen atom of the ortho-hydroxyl group. This chelation results in the formation of stable five-membered rings, a phenomenon known as the chelate effect, which enhances the stability of the complex.[6]

The formation of the metal-PAR complex induces a significant shift in the maximum absorption wavelength (λmax) of the solution, leading to a distinct color change. This bathochromic shift is the basis for its use in spectrophotometric analysis. In complexometric titrations, the color change signals the endpoint when the metal ion being titrated is fully complexed by a stronger chelating agent like EDTA.

Caption: Chelation of a divalent metal ion (M²⁺) by the PAR indicator.

Experimental Protocols

Spectrophotometric Determination of Cobalt(II)

This protocol outlines the determination of cobalt(II) concentration in a sample using PAR as the chromogenic reagent.

Materials:

-

Standard Cobalt(II) solution (1000 ppm)

-

PAR indicator solution (0.1% w/v in ethanol)

-

Buffer solution (e.g., acetate (B1210297) buffer, pH 6.0)

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard cobalt(II) solutions with concentrations ranging from approximately 0.1 to 2.0 ppm by diluting the stock solution.

-

Complex Formation: To a 10 mL volumetric flask, add a known volume of the standard or sample solution containing cobalt(II). Add 1 mL of the PAR solution and 2 mL of the buffer solution. Dilute to the mark with deionized water and mix well.

-

Spectrophotometric Measurement: Allow the color to develop for at least 5 minutes. Measure the absorbance of the solution at the wavelength of maximum absorption for the Co-PAR complex (approximately 510 nm) against a reagent blank. The reagent blank is prepared in the same manner but without the cobalt(II) solution.

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard cobalt(II) solutions.

-

Sample Analysis: Measure the absorbance of the sample solution and determine its cobalt(II) concentration using the calibration curve.

Caption: Workflow for the spectrophotometric determination of Cobalt(II) using PAR.

Complexometric Titration of Lead(II) with EDTA using PAR Indicator

This protocol describes the determination of lead(II) concentration by direct titration with EDTA, using PAR as the indicator.

Materials:

-

Standard EDTA solution (e.g., 0.01 M)

-

Lead(II) sample solution

-

PAR indicator solution (0.1% w/v in ethanol)

-

Hexamethylenetetramine buffer (or other suitable buffer to maintain pH ~6)

-

Burette, conical flask, and pipettes

Procedure:

-

Sample Preparation: Pipette a known volume of the lead(II) sample solution into a conical flask.

-

Buffering and Indicator Addition: Add a sufficient amount of the buffer solution to maintain the pH around 6. Add 2-3 drops of the PAR indicator solution. The solution will turn a reddish color due to the formation of the Pb-PAR complex.

-

Titration: Titrate the solution with the standard EDTA solution. The EDTA will first react with the free lead(II) ions and then displace the lead(II) from the Pb-PAR complex.

-

Endpoint Detection: The endpoint is reached when the color of the solution sharply changes from red to yellow (the color of the free PAR indicator at this pH).

-

Calculation: Calculate the concentration of lead(II) in the sample based on the volume of EDTA used and the stoichiometry of the reaction (1:1).

References

- 1. airo.co.in [airo.co.in]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 5. Molar absorption coefficients and stability constants of metal complexes of this compound (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide to 4-(2-Pyridylazo)resorcinol (PAR): Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridylazo)resorcinol, commonly known as PAR, is a highly versatile azo dye that has found extensive application as a chromogenic agent and metallochromic indicator in analytical chemistry. Its ability to form stable, intensely colored complexes with a wide array of metal ions makes it an invaluable tool for spectrophotometric analysis. This technical guide provides a comprehensive overview of the synthesis of PAR, its key physicochemical properties, and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is a well-established two-step process that involves the diazotization of 2-aminopyridine (B139424) followed by an azo coupling reaction with resorcinol (B1680541).

Reaction Mechanism

Step 1: Diazotization of 2-Aminopyridine

In the first step, 2-aminopyridine is converted to its corresponding diazonium salt. This reaction is typically carried out in a cold, acidic solution using sodium nitrite (B80452). The acid, usually hydrochloric acid, reacts with sodium nitrite to generate nitrous acid in situ. The nitrous acid then protonates and reacts with the amino group of 2-aminopyridine to form a diazonium salt. It is crucial to maintain a low temperature (0-5 °C) during this step to ensure the stability of the resulting pyridyl-2-diazonium salt, which is prone to decomposition at higher temperatures.

Step 2: Azo Coupling with Resorcinol

The second step is the azo coupling reaction, where the unstable diazonium salt formed in the previous step reacts with resorcinol. Resorcinol is an activated aromatic compound that undergoes electrophilic aromatic substitution with the diazonium salt to form the final product, this compound. This reaction is typically carried out in a neutral or slightly alkaline medium.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

2-Aminopyridine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Resorcinol

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

Part 1: Diazotization of 2-Aminopyridine

-

In a 250 mL beaker, dissolve 9.4 g (0.1 mol) of 2-aminopyridine in 100 mL of deionized water and 25 mL of concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of 6.9 g (0.1 mol) of sodium nitrite in 20 mL of deionized water. The addition should be done dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Part 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve 11.0 g (0.1 mol) of resorcinol in 100 mL of a 10% sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the cold resorcinol solution with vigorous stirring. A deep red precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for another hour to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

-

Acidify the reaction mixture with dilute hydrochloric acid until the pH is approximately 5-6. This will precipitate the PAR completely.

-

Filter the crude product using a Büchner funnel and wash it with cold deionized water to remove any unreacted salts.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot 1:1 ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the purified orange crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.

Properties of this compound

This compound is an orange crystalline powder with several key properties that make it a valuable analytical reagent.

Physicochemical Properties

A summary of the key physicochemical properties of PAR is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₉N₃O₂ |

| Molecular Weight | 215.21 g/mol [1][2] |

| Appearance | Orange powder[3] |

| Melting Point | 196-198 °C[3] |

| Boiling Point | 355.48 °C (rough estimate)[3] |

| Density | 1.2579 g/cm³ (rough estimate)[3] |

| Solubility | Partly soluble in water, slightly soluble in ethanol. Insoluble in ether and low-polarity solvents.[4] |

| Molar Absorptivity (ε) | The molar absorptivity of PAR-metal complexes is high, for example, the Cu(PAR)₂ complex has a molar absorptivity of 7.62 x 10⁴ L mol⁻¹ cm⁻¹ at 495-500 nm.[5] |

| λmax | The absorption maximum of PAR is pH-dependent. The aqueous solution is red at pH ≤ 5.5 and orange at pH 6-12.5.[6] The Ti-PAR-H₂O₂ complex shows an absorption peak at 508 nm.[7] |

Chemical Properties and Applications

PAR is a versatile chelating agent that forms stable, colored complexes with a wide range of metal ions. This property is the basis for its extensive use in:

-

Spectrophotometric Analysis: The intense color of PAR-metal complexes allows for the quantitative determination of various metal ions.

-

Metallochromic Indicator: It is used as an indicator in complexometric titrations.

-

Cloud Point Extraction: PAR is employed in the preconcentration of trace metal ions from various samples.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of PAR's Properties and Applications

The following diagram illustrates the relationship between the chemical properties of PAR and its primary applications.

Caption: Relationship between PAR's properties and applications.

References

- 1. This compound | C11H9N3O2 | CID 65069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1141-59-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. UV-visible spectral analysis for the characterization of the titanium(iv)–this compound complex as a reagent for determining hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physical Properties of 4-(2-Pyridylazo)resorcinol (PAR)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 4-(2-Pyridylazo)resorcinol (PAR), a widely used metallochromic indicator and chelating agent. The information presented herein is intended to support research and development activities by offering a consolidated resource of key data and experimental methodologies.

Core Physical and Chemical Properties

This compound is an orange, powdered solid at room temperature.[1][2] It is a valuable reagent in various analytical techniques due to its ability to form colored complexes with a multitude of metal ions.[3][4]

| Property | Value | Reference |

| Chemical Formula | C₁₁H₉N₃O₂ | [2][5][6][7][8][9] |

| Molecular Weight | 215.21 g/mol | [1][2][5][6][8][9] |

| Appearance | Orange Powder | [1][2] |

| Melting Point | 192-202 °C (with decomposition) | [2][5][7] |

| Boiling Point | 355.48 °C (rough estimate) | [1][2] |

| Solubility | Partly soluble in water; slightly soluble in ethanol, DMSO, and methanol; insoluble in ether and other low-polarity solvents. | [1][2][10][11] |

| pKa Values (in water) | pKa₁: ~3.1, pKa₂: 5.6, pKa₃: 12.3 |

Spectroscopic Properties

The UV-Visible absorption spectrum of PAR is highly dependent on the pH of the solution, a characteristic that is fundamental to its function as a pH and metal ion indicator. In aqueous solutions, PAR exhibits different ionic forms, each with a distinct absorption maximum.

The absorption spectra of PAR in pure water at various pH values show multiple isosbestic points, indicating the equilibria between its different protonated and deprotonated forms. For instance, the spectrum of the H₃L⁺ species has a maximum absorption at approximately 385 nm, while the H₂L form absorbs maximally around 414 nm. The fully deprotonated L²⁻ species exhibits an absorption maximum at roughly 490 nm.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid PAR transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2]

-

The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).[1]

-

The sample is heated slowly and uniformly, with constant stirring of the heating medium, at a rate of approximately 2 °C per minute as the expected melting point is approached.[1]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[1][2] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[1]

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of PAR in a given solvent at a specific temperature.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) until equilibrium is reached. This can take several hours to days.

-

Once equilibrium is established, the undissolved solid is separated from the solution by filtration or centrifugation.

-

The concentration of PAR in the clear, saturated solution is then determined using a suitable analytical method, such as UV-Visible spectrophotometry, by measuring the absorbance at a specific wavelength and using a pre-determined calibration curve.

pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constants (pKa) of PAR by measuring changes in its UV-Visible absorption spectrum as a function of pH.

Methodology:

-

A series of buffer solutions with known and varying pH values are prepared.[6][12]

-

A stock solution of this compound is prepared in a suitable solvent (e.g., water or a water-methanol mixture).

-

A constant aliquot of the PAR stock solution is added to each buffer solution, and the UV-Visible absorption spectrum of each solution is recorded over a relevant wavelength range.[12]

-

The absorbance values at specific wavelengths, corresponding to the maximum absorbance of the different ionic species of PAR, are plotted against the pH of the solutions.[13]

-

The Henderson-Hasselbalch equation is then applied to the spectral data to calculate the pKa values. The pKa is the pH at which the concentrations of the acidic and basic forms of a particular ionization equilibrium are equal.[12]

Visualizations

Chelation of a Divalent Metal Ion (M²⁺) by this compound

Caption: Chelation reaction of PAR with a divalent metal ion.

Experimental Workflow for Monitoring Zinc Release from a Metalloprotein using PAR

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. imedpub.com [imedpub.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. This compound | 1141-59-9 [chemicalbook.com]

- 11. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. scribd.com [scribd.com]

A Technical Guide to the Protonation Constants of 4-(2-Pyridylazo)resorcinol (PAR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protonation constants of 4-(2-Pyridylazo)resorcinol (PAR), a widely used metallochromic indicator and chelating agent. Understanding the acid-base equilibria of PAR is critical for its application in various analytical and biochemical assays, including the determination of metal ion concentrations and their affinities for biomolecules.

Core Concepts: Protonation of PAR

This compound is a tribasic acid that can exist in several protonated and deprotonated forms in solution. The equilibrium between these species is governed by three distinct protonation constants (pKa values). These constants correspond to the protonation of the pyridyl nitrogen and the successive deprotonation of the para and ortho hydroxyl groups on the resorcinol (B1680541) ring. The different forms of PAR exhibit distinct absorption spectra, a property that is leveraged in its use as an indicator.

The protonation equilibria can be represented as follows:

H₃L⁺ ⇌ H₂L + H⁺ (pKa₁) H₂L ⇌ HL⁻ + H⁺ (pKa₂) HL⁻ ⇌ L²⁻ + H⁺ (pKa₃)

where:

-

H₃L⁺ : The fully protonated form.

-

H₂L : The neutral form.

-

HL⁻ : The singly deprotonated form.

-

L²⁻ : The fully deprotonated form.

Quantitative Data: Protonation Constants of PAR

The protonation constants of PAR have been determined under various experimental conditions, particularly in different solvent systems. The following tables summarize the reported pKa values.

Table 1: Protonation Constants of PAR in Aqueous and Mixed Solvent Systems

| Solvent System (v/v) | Ionic Strength (M) | Temperature (°C) | pKa₁ | pKa₂ | pKa₃ | Reference |

| Pure Water | 0.1 (KNO₃) | 25 | 3.1 | 5.6 | 11.9 | |

| 10% Methanol-Water | 0.1 | 25 | 3.25 | 5.85 | 12.18 | |

| 30% Methanol-Water | 0.1 | 25 | 3.55 | 6.25 | 12.65 | |

| 50% Methanol-Water | 0.1 | 25 | 3.85 | 6.65 | 13.10 | |

| 70% Methanol-Water | 0.1 | 25 | 4.20 | 7.10 | 13.55 | |

| 90% Methanol-Water | 0.1 | 25 | 4.60 | 7.60 | 14.05 | |

| 20% Acetonitrile-Water | 0.1 (KNO₃) | 25 | 3.40 | 6.00 | 12.35 | |

| 40% Acetonitrile-Water | 0.1 (KNO₃) | 25 | 3.75 | 6.45 | 12.80 | |

| 60% Acetonitrile-Water | 0.1 (KNO₃) | 25 | 4.15 | 6.95 | 13.30 | |

| 80% Acetonitrile-Water | 0.1 (KNO₃) | 25 | 4.65 | 7.50 | 13.85 |

Note: The pKa₁ corresponds to the protonation of the pyridyl nitrogen, pKa₂ to the deprotonation of the para-hydroxyl group, and pKa₃ to the deprotonation of the ortho-hydroxyl group.

Experimental Protocols

The determination of PAR protonation constants is primarily achieved through spectrophotometric or potentiometric titrations.

Spectrophotometric Titration

This is the most common method for determining the pKa values of PAR.

1. Reagents and Solutions:

-

PAR Solution: A stock solution of this compound (monosodium salt) is prepared in the desired solvent (e.g., deionized water, methanol-water mixture).

-

Acid and Base Titrants: Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) are used to adjust the pH of the solution.

-

Supporting Electrolyte: An inert salt (e.g., KNO₃) is added to maintain a constant ionic strength throughout the experiment.

-

Buffer Solutions: A series of buffer solutions with known pH values are used for calibration of the pH electrode.

2. Instrumentation:

-

UV-Vis Spectrophotometer: A double-beam spectrophotometer is used to record the absorption spectra of the PAR solution at different pH values.

-

pH Meter: A calibrated pH meter with a glass electrode is used to measure the pH of the solution.

-

Thermostated Cell Holder: To maintain a constant temperature during the measurements.

3. Procedure:

-

A known concentration of PAR solution is placed in a thermostated titration vessel.

-

The ionic strength is adjusted by adding the supporting electrolyte.

-

The solution is titrated by adding small increments of the strong acid or base.

-

After each addition, the pH of the solution is measured, and the UV-Vis absorption spectrum is recorded over a relevant wavelength range (typically 350-600 nm).

-

The process is repeated to cover a wide pH range, ensuring that all protonated and deprotonated species of PAR are observed.

4. Data Analysis:

-

The collected absorbance data at different pH values are analyzed using specialized software (e.g., DATAN, SPECFIT).

-

These programs use multivariate analysis techniques to resolve the spectra of the individual PAR species and calculate the corresponding pKa values.

Potentiometric Titration

Potentiometric titrations can also be employed to determine the protonation constants.

1. Reagents and Solutions:

-

Similar to spectrophotometric titration, solutions of PAR, a strong acid, a strong base, and a supporting electrolyte are required.

2. Instrumentation:

-

Potentiostat/pH Meter: A high-precision potentiometer or pH meter is used to measure the potential difference between an indicator electrode and a reference electrode.

-

Indicator Electrode: A glass electrode is typically used as the indicator electrode, as its potential is sensitive to the H⁺ ion concentration.

-

Reference Electrode: A standard calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode.

3. Procedure:

-

A solution containing a known amount of PAR is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The potential (or pH) of the solution is recorded after each addition of the titrant.

-

The data of potential/pH versus the volume of titrant added is plotted.

4. Data Analysis:

-

The equivalence points of the titration are determined from the titration curve, often by analyzing the first or second derivative of the curve.

-

The pKa values can be calculated from the pH at the half-equivalence points.

Visualizing the Protonation Equilibria

The following diagrams illustrate the protonation pathway of this compound and the experimental workflow for determining its protonation constants.

Caption: Protonation equilibria of this compound (PAR).

Solubility Profile of 4-(2-Pyridylazo)resorcinol (PAR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(2-pyridylazo)resorcinol (B72590) (PAR), a widely used metallochromic indicator and chelating agent. Understanding the solubility of PAR is critical for its application in various analytical and biomedical research fields, including colorimetric analysis, chelate titration, and studies of metal ion release. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visualizations of key concepts.

Core Data: Solubility of PAR in Various Solvents

The solubility of this compound is influenced by the solvent's polarity and the pH of aqueous solutions. The following tables summarize the available quantitative and qualitative solubility data for PAR and its monosodium salt.

Table 1: Quantitative Solubility of PAR and its Monosodium Salt

| Compound Form | Solvent | Temperature (°C) | Solubility |

| PAR Monosodium Salt Monohydrate | Water | 20 | 38 g/L |

| PAR Monosodium Salt Monohydrate | Water | Not Specified | 1 g/L (forms a clear solution) |

| PAR (form not specified) | Water | Not Specified | 0.05 g/L |

Table 2: Qualitative Solubility of PAR

| Solvent | Solubility Description |

| Water | Partly Soluble |

| Ethanol | Slightly Soluble |

| Methanol | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Ether | Insoluble |

| Low-Polarity Solvents | Insoluble |

Experimental Protocols: Determining PAR Solubility

The following is a detailed methodology for determining the equilibrium solubility of PAR using the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis. This method is suitable for colored compounds like PAR.

Objective:

To determine the equilibrium solubility of PAR in a given solvent at a specified temperature.

Materials:

-

This compound (PAR)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

Part 1: Preparation of Saturated Solution (Shake-Flask Method)

-

Add Excess Solute: Add an excess amount of PAR to a conical flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

-

Equilibration: Stopper the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the flask at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge an aliquot of the suspension or allow it to stand undisturbed until clear separation is achieved.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

Part 2: Quantification of Soluble PAR (UV-Vis Spectrophotometry)

-

Preparation of Standard Solutions: Prepare a series of standard solutions of PAR of known concentrations in the same solvent used for the solubility test.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for PAR in the chosen solvent. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of PAR in the diluted solution.

-

Solubility Calculation: Calculate the solubility of PAR in the original saturated solution by multiplying the determined concentration by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of PAR.

Caption: A workflow diagram illustrating the shake-flask method followed by UV-Vis spectrophotometry for determining PAR solubility.

Logical Relationship: Influence of pH on PAR Solubility

PAR is a weak polyprotic acid with multiple dissociation constants (pKa values).[1] Its solubility in aqueous solutions is therefore highly dependent on the pH. The following diagram illustrates this relationship.

Caption: The relationship between pH and the aqueous solubility of PAR.

References

4-(2-Pyridylazo)resorcinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Pyridylazo)resorcinol (B72590), commonly abbreviated as PAR, is a highly versatile organic compound extensively utilized in analytical chemistry and various research fields. Its pronounced ability to form stable, colored complexes with a wide array of metal ions makes it an invaluable tool for spectrophotometric analysis, complexometric titrations, and as a metallochromic indicator. This technical guide provides an in-depth overview of PAR, including its synonyms, chemical and physical properties, and detailed experimental protocols for its application in metal ion determination.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical catalogs. Proper identification is crucial for accurate literature searches and procurement.

| Type | Name |

| Common Name | This compound |

| Abbreviation | PAR |

| IUPAC Name | 4-(pyridin-2-yldiazenyl)benzene-1,3-diol[1] |

| CAS Registry Number | 1141-59-9 |

| Alternative Names | 1,3-Benzenediol, 4-(2-pyridinylazo)- |

| 4-(2-Pyridinylazo)-1,3-benzenediol | |

| 4-(2-Pyridylazo)-1,3-benzenediol | |

| Resorcinol (B1680541), 4-(2-pyridylazo)- | |

| 1-(2-Pyridylazo)resorcinol | |

| C.I. 14785 | |

| NSC 148355 |

Physicochemical and Spectrophotometric Properties

The utility of PAR is intrinsically linked to its chemical and physical characteristics, particularly its spectrophotometric properties upon chelation with metal ions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉N₃O₂ | [1] |

| Molecular Weight | 215.21 g/mol | [1] |

| Appearance | Orange to reddish-brown powder | |

| Melting Point | 192-202 °C | |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695), DMSO, and alkaline solutions. The monosodium salt is more water-soluble.[2] | |

| pKa values (in water) | pKa1 ≈ 3.1 (pyridinium proton), pKa2 ≈ 5.6 (p-hydroxyl proton), pKa3 ≈ 11.9 (o-hydroxyl proton) | |

| λmax of free PAR | ~414 nm | [3] |

| λmax of Zn(PAR)₂ complex | ~493-497 nm | [1][4] |

| λmax of Cu(PAR)₂ complex | ~506 nm | [3] |

| Molar Absorptivity (ε) of Zn(PAR)₂ at 492 nm (pH 7.4) | 71,500 M⁻¹cm⁻¹ | [5] |

| Molar Absorptivity (ε) of Zn(PAR)₂ at 493 nm | 8.3 x 10⁴ M⁻¹cm⁻¹ | [1] |

| Molar Absorptivity (ε) of Cu(PAR)₂ at 495-500 nm (pH 10) | 7.12 x 10⁴ - 7.62 x 10⁴ M⁻¹cm⁻¹ | [6] |

| Stability Constant (log K) of Zn(PAR)₂ | ~12.5 | [5] |

| Stability Constant (log K) of Cu(PAR)₂ | ~16.0 |

Chelation Mechanism and Experimental Workflows

The chelating properties of PAR are central to its function as a colorimetric reagent. The molecule acts as a tridentate ligand, coordinating with metal ions through the pyridine (B92270) nitrogen, one of the azo group nitrogens, and the deprotonated ortho-hydroxyl group. This interaction forms a stable five-membered ring structure with the metal ion, leading to a significant bathochromic shift (a shift to longer wavelengths) in the maximum absorbance of the solution, which is the basis for quantitative analysis.

Caption: Chelation of a divalent metal ion by this compound.

The general workflow for the spectrophotometric determination of a metal ion using PAR involves several key steps, from sample preparation to data analysis.

Caption: General workflow for metal ion determination using PAR.

Experimental Protocols

Spectrophotometric Determination of Zinc(II)

This protocol is adapted for the determination of zinc in aqueous samples.

a. Reagents and Equipment:

-

Standard Zinc Solution (1000 ppm)

-

This compound (PAR) solution (0.01% w/v in ethanol or as the water-soluble monosodium salt)[2]

-

Buffer solution (pH 9.2 - 10.6, e.g., ammonia-ammonium chloride or carbonate-bicarbonate)[1][7]

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

b. Preparation of Standard Solutions:

-

Prepare a series of standard zinc solutions (e.g., 0.2, 0.4, 0.6, 0.8 ppm) by diluting the 1000 ppm stock solution with deionized water.[7]

c. Procedure:

-

To a 25 mL volumetric flask, add 10 mL of a standard zinc solution or the sample solution.

-

Add 5 mL of the buffer solution to adjust the pH to the optimal range.

-

Add 2 mL of the PAR solution and dilute to the mark with deionized water.

-

Mix thoroughly and allow the solution to stand for 5-10 minutes for complete color development.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the Zn-PAR complex (approximately 493 nm) against a reagent blank.[1] The reagent blank is prepared in the same manner but with deionized water instead of the zinc solution.

d. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

-

Determine the concentration of zinc in the sample solution by interpolating its absorbance on the calibration curve.

Complexometric Titration of Copper(II) with EDTA using PAR as an Indicator

This protocol describes the use of PAR as an indicator in the complexometric titration of copper(II) with EDTA.

a. Reagents and Equipment:

-

Standard EDTA solution (e.g., 0.01 M)

-

Copper(II) solution of unknown concentration

-

PAR indicator solution (0.1% w/v in ethanol or water)

-

Ammonium (B1175870) acetate (B1210297) buffer (to maintain pH around 5-6)[8]

-

Burette, pipette, and Erlenmeyer flasks

b. Procedure:

-

Pipette a known volume (e.g., 25.00 mL) of the copper(II) solution into an Erlenmeyer flask.

-

Add approximately 10 mL of the ammonium acetate buffer.

-

Add 2-3 drops of the PAR indicator solution. The solution will turn a reddish-purple color due to the formation of the Cu-PAR complex.

-

Titrate the solution with the standard EDTA solution. As EDTA is added, it will displace PAR from the copper ion because the Cu-EDTA complex is more stable.

-

The endpoint is reached when the color of the solution changes sharply from reddish-purple to a green or yellowish-green, which is the color of the free PAR indicator at this pH.[8]

-

Record the volume of EDTA solution used.

c. Calculation: The concentration of copper(II) in the sample can be calculated using the following formula:

Molarity of Cu²⁺ = (Molarity of EDTA × Volume of EDTA) / Volume of Cu²⁺ solution

Conclusion

This compound remains a cornerstone reagent in analytical chemistry due to its reliability, sensitivity, and versatility in the determination of a multitude of metal ions. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively employ PAR in their analytical workflows. Adherence to proper experimental conditions, particularly pH control, is paramount to achieving accurate and reproducible results. The continued exploration of PAR and its derivatives promises to further expand its applications in various scientific disciplines.

References

- 1. Spectrophotometric determination of Zn with 4-(2-pyridylazo) resorcinol (Journal Article) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molar absorption coefficients and stability constants of metal complexes of this compound (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Extraction-spectrophotometric determination of zinc(ii) with 4-(2-pyridylazo)-resorcinol and a quaternary ammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. staff.buffalostate.edu [staff.buffalostate.edu]

An In-depth Technical Guide to the Core Principles of PAR Chelation Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction to 4-(2-Pyridylazo)resorcinol (B72590) (PAR)

This compound, commonly known as PAR, is a highly versatile and widely utilized organic compound in the realm of analytical and bioinorganic chemistry.[1] It functions as a multidentate chelating agent, capable of forming stable, intensely colored complexes with a wide array of metal ions from the d, p, and f blocks.[2][3] This property makes PAR an invaluable tool for the quantitative determination of metal ions, even at trace levels, through techniques such as spectrophotometry and complexometric titrimetry.[1][4] Its utility extends to the study of metalloproteins, where it is employed to probe metal-binding affinities and kinetics.[2][5] This guide provides a comprehensive overview of the fundamental principles of PAR chelation chemistry, detailed experimental protocols, and key quantitative data to support its application in research and development.

Core Principles of PAR Chelation Chemistry

Structure and Fundamental Properties of PAR

PAR (C₁₁H₉N₃O₂) is an azo dye characterized by a pyridyl ring linked to a resorcinol (B1680541) moiety through an azo group (-N=N-).[6] It is typically available as an orange or brown-red powder, often in its monosodium salt form.[4][6] PAR is sparingly soluble in water but shows better solubility in ethanol (B145695) and basic aqueous solutions.[4]

The key to PAR's chelating ability lies in its molecular structure, which features three key functional groups positioned to act as donor atoms for a central metal ion:

-

The nitrogen atom of the pyridine (B92270) ring.

-

The nitrogen atom of the azo group that is further from the pyridine ring.

-

The oxygen atom of the ortho-hydroxyl group on the resorcinol ring.[3]

These three atoms allow PAR to act as a tridentate ligand, forming two stable, five-membered chelate rings upon complexation with a metal ion.[7][8]

Proton Dissociation of PAR

PAR is a polyprotic acid that can exist in several protonated forms depending on the pH of the solution. The proton dissociation equilibrium is crucial as it dictates the availability of the donor atoms for chelation and influences the spectral properties of both the free ligand and its metal complexes. The stepwise dissociation can be represented as follows, with typical pKa values in aqueous solution:

-

H₃L⁺ ⇌ H₂L + H⁺ (pKa₁ ≈ 3.1) : Dissociation of the proton from the pyridinium (B92312) nitrogen.

-

H₂L ⇌ HL⁻ + H⁺ (pKa₂ ≈ 5.6) : Dissociation of the proton from the para-hydroxyl group of the resorcinol ring.

-

HL⁻ ⇌ L²⁻ + H⁺ (pKa₃ ≈ 11.9) : Dissociation of the proton from the ortho-hydroxyl group, which is directly involved in chelation.

Mechanism of Metal Chelation

PAR typically functions as a tridentate ligand, coordinating with metal ions (Mⁿ⁺) to form stable complexes. The chelation process involves the displacement of protons from the ligand and the formation of coordinate bonds between the metal ion and the donor atoms (the pyridine nitrogen, an azo nitrogen, and the ortho-hydroxyl oxygen). This results in the formation of two five-membered chelate rings, a thermodynamically favorable arrangement known as the chelate effect.[7][8]

For many divalent metal ions (M²⁺), PAR forms a 1:2 metal-to-ligand complex, with the general formula [M(PAR)₂].[2] This formation is highly pH-dependent, with optimal complexation for most divalent metals occurring in the neutral to alkaline pH range.

Quantitative Data on PAR-Metal Complexes

The stability and spectral properties of PAR-metal complexes are critical for their analytical applications. These parameters are highly dependent on experimental conditions, particularly pH.[2] The following tables summarize key quantitative data for PAR complexes with several common divalent metal ions.

Stability Constants of PAR-Metal Complexes

The stability constant (log K) provides a measure of the strength of the interaction between PAR and a metal ion. The data below are for the formation of the 1:2 (metal:ligand) complex.

| Metal Ion | pH | log β₂ (M⁻²) | Reference |

| Zn²⁺ | 7.4 | 12.15 | [2] |

| Cd²⁺ | 7.4 | 10.95 | [2] |

| Hg²⁺ | 7.4 | 22.18 | [2] |

| Co²⁺ | 7.4 | 15.56 | [2] |

| Ni²⁺ | 7.4 | 13.92 | [2] |

| Cu²⁺ | 7.4 | 15.93 | [2] |

| Mn²⁺ | 7.4 | 9.30 | [2] |

| Pb²⁺ | 7.4 | 13.01 | [2] |